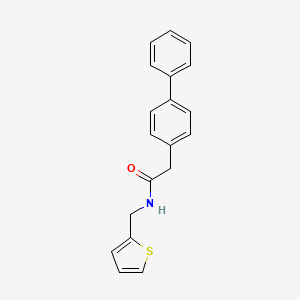
2-(4-biphenylyl)-N-(2-thienylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-biphenylyl)-N-(2-thienylmethyl)acetamide, commonly known as BITA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BITA is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 351.48 g/mol.
Scientific Research Applications
BITA has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, BITA has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. BITA has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. In addition, BITA has been found to possess anti-inflammatory and neuroprotective properties.
BITA has also been studied for its potential applications in the field of materials science. BITA can be used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. MOFs and coordination polymers are a class of materials that have potential applications in gas storage, catalysis, and drug delivery.
Mechanism of Action
The exact mechanism of action of BITA is not fully understood. However, studies have shown that BITA exerts its biological effects by interacting with specific targets in cells. BITA has been shown to inhibit the activity of various enzymes, including phosphodiesterase-4 (PDE4) and acetylcholinesterase (AChE). In addition, BITA has been found to modulate the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects
BITA has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that BITA inhibits the growth of cancer cells and induces apoptosis. BITA has also been found to possess anti-inflammatory and neuroprotective properties. In addition, BITA has been shown to modulate the activity of various enzymes and signaling pathways.
Advantages and Limitations for Lab Experiments
BITA has several advantages for lab experiments. It is easy to synthesize and purify, and it has a relatively low toxicity. In addition, BITA has been extensively studied, and there is a large body of literature on its biological effects.
However, there are also some limitations to using BITA in lab experiments. BITA has poor solubility in water, which can limit its use in certain assays. In addition, the exact mechanism of action of BITA is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on BITA. One area of research could focus on the development of BITA-based drugs for the treatment of cancer and other diseases. Another area of research could focus on the synthesis of new BITA derivatives with improved properties, such as increased solubility or potency. In addition, research could be conducted to further elucidate the mechanism of action of BITA and its interactions with specific targets in cells. Finally, BITA could be further studied for its potential applications in materials science, particularly in the synthesis of MOFs and coordination polymers.
Conclusion
In conclusion, BITA is a chemical compound that has potential applications in various fields, including medicinal chemistry and materials science. BITA has been extensively studied for its biological effects, including its anti-cancer, anti-inflammatory, and neuroprotective properties. While there are some limitations to using BITA in lab experiments, there are also several potential future directions for research on this compound.
Synthesis Methods
BITA can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2-bromo-N-(2-thienylmethyl)acetamide with 4-biphenylboronic acid in the presence of a palladium catalyst. The resulting product is then purified using column chromatography to obtain pure BITA. Other methods involve the use of different starting materials or variations in reaction conditions.
properties
IUPAC Name |
2-(4-phenylphenyl)-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NOS/c21-19(20-14-18-7-4-12-22-18)13-15-8-10-17(11-9-15)16-5-2-1-3-6-16/h1-12H,13-14H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPYVKTYOYJZIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(biphenyl-4-yl)-N-(thiophen-2-ylmethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

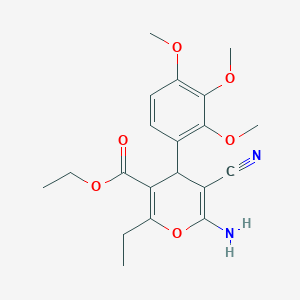
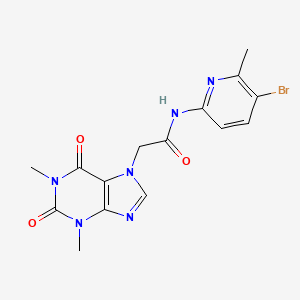
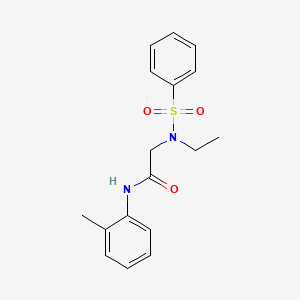
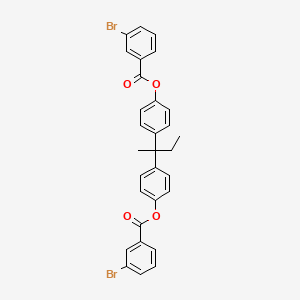
![5-{[4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-2-(methylthio)pyrimidine trifluoroacetate](/img/structure/B5201933.png)
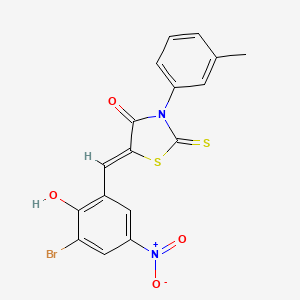
![1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B5201940.png)
![methyl 4-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5201950.png)
![N-(3,4-dimethylphenyl)-1-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-3-piperidinamine](/img/structure/B5201953.png)
![7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5201961.png)
![methyl 5-(3-chloro-2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5201969.png)
![2-(4-morpholinyl)-2-oxo-1-[1-(2-phenoxyethyl)-1H-indol-3-yl]ethanone](/img/structure/B5201974.png)

![4-[allyl(methylsulfonyl)amino]-N-(1,3-benzodioxol-5-ylmethyl)benzamide](/img/structure/B5201984.png)